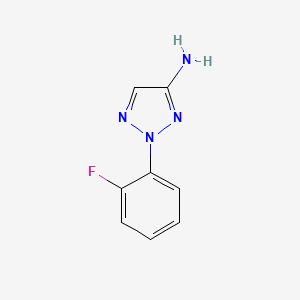

2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C8H7FN4 |

|---|---|

Molekulargewicht |

178.17 g/mol |

IUPAC-Name |

2-(2-fluorophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-4-7(6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |

InChI-Schlüssel |

AJMSGTYMGCSJFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)N2N=CC(=N2)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst Systems and Reaction Mechanisms

The CuAAC reaction, a cornerstone of "click chemistry," remains the most efficient method for constructing the 1,2,3-triazole core. This approach leverages the regioselective formation of 1,4-disubstituted triazoles, with the 2-fluorophenyl and amine groups introduced via tailored azide and alkyne precursors.

Representative Procedure :

-

Azide Synthesis : 2-Fluoroaniline is converted to 2-fluorophenyl azide via diazotization with sodium nitrite and subsequent treatment with sodium azide.

-

Alkyne Preparation : Propargylamine serves as the alkyne precursor, providing the C4 amine group post-cycloaddition.

-

Cycloaddition : The azide and alkyne react in a 1:1.2 molar ratio under Cu(I) catalysis (e.g., CuI or CuSO₄/Na ascorbate) in DMF/MeOH (5:1 v/v) at 100°C for 24 h.

Key Data :

The binuclear Cu complex reported by achieves superior yields (96%) at room temperature, attributed to enhanced ligand stabilization of the copper center.

Thermal Huisgen Cycloaddition

Solvent and Base Optimization

Non-catalytic Huisgen cycloaddition, while slower, avoids metal contamination and is suitable for large-scale synthesis. This method requires elevated temperatures (80–120°C) and polar aprotic solvents.

Case Study :

-

Azide : 2-Fluorophenyl azide (1.2 equiv)

-

Alkyne : Propargylamine (1 equiv)

-

Conditions : Reflux in ethanol with NaOAc (1.5 equiv) for 12 h.

Comparative Analysis :

Sodium acetate in ethanol maximizes yield by stabilizing the transition state through hydrogen bonding.

Palladium-Catalyzed Cross-Coupling

Post-Cycloaddition Functionalization

Palladium-mediated Suzuki-Miyaura coupling introduces the 2-fluorophenyl group post-triazole formation, ideal for late-stage diversification.

Procedure :

-

Triazole Core Synthesis : 4-Amino-1H-1,2,3-triazole is prepared via CuAAC.

-

Bromination : NBS (1.1 equiv) in CCl₄ selectively brominates the triazole at C5.

-

Coupling : 5-Bromo-triazole reacts with 2-fluorophenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ (5 mol%) in toluene/H₂O (3:1) at 90°C for 12 h.

Performance Metrics :

XPhos ligands enhance electron density at Pd, accelerating transmetalation.

Alternative Cyclization Strategies

Hydrazine Cyclocondensation

Cyclization of hydrazine derivatives with α-ketoesters offers a metal-free route, though with lower efficiency.

Example :

-

Hydrazine : 2-Fluorophenylhydrazine (1 equiv)

-

Electrophile : Ethyl 2-cyanoacetate (1.1 equiv)

-

Conditions : Reflux in acetic acid (6 h)

Limitations :

Comparative Analysis of Synthetic Routes

Table 1 : Strategic Evaluation of Methods

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Aldehyde-Amine Condensation

A common synthesis route involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with amines under reflux. For example:

-

Reagents : Sodium acetate (catalyst), ethanol solvent.

-

Conditions : Reflux at 100°C for 2 hours.

-

Product : Triazol-4-amine derivatives with fluorophenyl substitution .

Table 1: Synthesis Conditions for Triazol-4-amine Derivatives

| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehyde-amine condensation | 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, amine | Sodium acetate | Ethanol | 100°C | 96.3% |

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

This method leverages hydrazoic acid (HN₃) and alkynes to form triazoles:

-

Reagents : CuI catalyst, DMF/MeOH solvent, H₂SO₄.

-

Product : 4-substituted-1H-1,2,3-triazoles.

-

Key Advantage : Enables selective formation of triazoles with terminal alkynes .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms (N1, N2, N3) and the amino group (NH₂) at position 4 are reactive sites. The fluorophenyl group acts as an electron-withdrawing substituent, enhancing nucleophilic attack at the triazole’s carbon positions (C3, C5) .

-

Mechanism : The fluorine atom stabilizes negative charges during nucleophilic displacement (e.g., substitution of halogens or other leaving groups).

-

Example Reactions :

-

Replacement of the amino group with alkyl/aryl groups via SN2 mechanisms.

-

Substitution of hydrogen atoms on the triazole ring by nucleophiles (e.g., azides, amines).

-

Electrophilic Substitution

The triazole ring’s aromaticity and electron-deficient nature (due to nitrogen atoms) make it susceptible to electrophilic attack:

-

Target Sites : Positions adjacent to nitrogen atoms (e.g., C3, C5).

-

Reactivity : Fluorophenyl substitution may direct electrophiles to specific positions via resonance effects .

-

Applications : Functionalization of the triazole ring for medicinal chemistry (e.g., forming bioisosteric analogs) .

Cycloaddition Reactions

Triazoles participate in cycloadditions due to their conjugated π-system:

-

Example : [3+2] Cycloaddition with alkynes to form fused heterocycles (e.g., tetrazoles, pyrazoles) .

-

Catalyst : Copper(I) complexes (e.g., CuI) facilitate regioselective cycloadditions .

Influence of the Fluorophenyl Group

The 2-fluorophenyl substituent significantly impacts reactivity:

-

Electronic Effects :

-

Steric Effects :

-

The bulky phenyl group may hinder reactions at adjacent positions on the triazole ring.

-

-

Biological Interactions :

Characterization Techniques

The structure and purity of the compound are typically confirmed using:

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F): Validates aromatic protons and triazole ring integrity.

-

IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching).

-

LC-MS : Ensures molecular weight and isotopic distribution match the formula C₈H₆FN₄ .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Fluorphenyl)-2H-1,2,3-Triazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann die Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen, was zu einer Hemmung oder Aktivierung biologischer Signalwege führt. Der Triazolring kann auch an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was seine biologische Aktivität weiter beeinflusst.

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

a. Substituent Effects on the Phenyl Ring

- N-(4-Chlorophenyl)-2H-1,2,3-Triazol-4-Amine ():

Substitution of the phenyl ring with chlorine at the para position results in a compound with potent IDO1 inhibitory activity (IC50 = 0.023 μM). The electron-withdrawing chlorine enhances stability but reduces lipophilicity compared to fluorine. - 4-Amino-5-(3-Fluorophenyl)-2H-1,2,4-Triazole-3-Thione (): This 1,2,4-triazole isomer features a fluorine atom at the meta position. The altered regiochemistry (1,2,4-triazole vs. 1,2,3-triazole) and sulfur substitution reduce direct comparability but highlight the importance of heterocyclic core selection for target binding.

b. Alkyl vs. Aryl Substituents

- 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-Triazol-4-Amine ():

Replacing the 2-fluorophenyl group with a trifluoroethyl chain increases hydrophobicity (logP ~1.5 vs. ~2.2 for aromatic analogs) but may reduce aromatic π-π stacking interactions critical for enzyme inhibition.

Key Observations :

- Fluorine Position Matters : The 2-fluorophenyl group may enhance metabolic stability compared to para-substituted analogs due to reduced steric hindrance and optimized electronic effects.

- Core Heterocycle : 1,2,3-Triazoles (e.g., ) show stronger enzyme inhibition than 1,2,4-triazoles (), likely due to better geometric compatibility with active sites.

- Antimicrobial vs.

Physicochemical Properties

| Property | 2-(2-Fluorophenyl)-2H-1,2,3-Triazol-4-Amine | N-(4-Chlorophenyl)-2H-1,2,3-Triazol-4-Amine | 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-Triazol-4-Amine |

|---|---|---|---|

| Molecular Weight | 178.17 g/mol | 194.62 g/mol | 178.11 g/mol |

| logP (Predicted) | 1.8 | 2.1 | 1.5 |

| Hydrogen Bond Donors | 2 (NH2) | 2 (NH2) | 2 (NH2) |

| Aromatic Rings | 1 (fluorophenyl) | 1 (chlorophenyl) | 0 |

Note: Fluorine’s lower molecular weight and electronegativity contribute to improved solubility relative to chlorine analogs.

Biologische Aktivität

2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

The molecular formula of this compound is CHFN. The triazole ring structure allows for significant interactions with biological targets due to its ability to form hydrogen bonds. The synthesis typically involves the reaction of azides with alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic chemistry for generating triazole derivatives.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar triazole compounds can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, triazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. In particular, studies have shown that certain triazole compounds can inhibit angiogenesis and tumor growth in vivo .

Anti-inflammatory Effects

Triazole derivatives also exhibit anti-inflammatory properties. Research has indicated that these compounds can modulate cytokine production in immune cells. For instance, certain derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole ring. Studies have shown that modifications at specific positions can enhance or diminish antimicrobial and anticancer activities. For instance:

- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with increased potency against certain bacterial strains.

- Amino Groups : The introduction of amino groups at strategic locations on the triazole enhances interactions with biological targets.

Case Studies

- Antibacterial Activity : A study evaluating various triazole derivatives found that those with a fluorinated phenyl group exhibited superior antibacterial activity against MRSA compared to non-fluorinated analogs. The MIC values were significantly lower for fluorinated compounds .

- Anticancer Efficacy : In vitro assays demonstrated that this compound inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating strong cytotoxicity .

Q & A

Basic Research Questions

Q. How can synthesis optimization of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine be systematically approached?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic routes. For example, ICReDD’s approach integrates computational modeling to narrow down optimal reaction conditions, reducing trial-and-error experimentation . Key parameters to optimize include solvent choice, temperature, and catalyst loading. Validate predictions via small-scale reactions monitored by HPLC or LC-MS.

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using -, -, and -NMR to resolve fluorophenyl and triazole ring signals.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) using single-crystal data, as demonstrated for analogous fluorophenyl-triazole derivatives .

Q. How can computational modeling aid in understanding its reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attack. Molecular docking studies can model interactions with biological targets (e.g., enzymes), leveraging structural data from crystallographic studies of related compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated triazoles?

- Methodological Answer : Cross-validate findings using:

- Dose-Response Assays : Ensure activity is concentration-dependent and reproducible across cell lines.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine position) on activity, as seen in studies of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects) .

Q. How can reaction mechanisms for triazole functionalization be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps using deuterated analogs.

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy.

- Computational Transition-State Modeling : Use methods like Nudged Elastic Band (NEB) to map energy barriers, as employed in ICReDD’s reaction design framework .

Q. What experimental designs assess the compound’s stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds.

- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and monitor decomposition via LC-MS.

- Photostability Testing : Use UV-Vis spectroscopy to track changes under light exposure, referencing protocols for fluorophenyl-thiazole analogs .

Q. How to address scale-up challenges in synthesizing fluorinated triazoles?

- Methodological Answer :

- Process Intensification : Optimize heat/mass transfer using microreactors or flow chemistry.

- Purification Strategies : Employ column chromatography or recrystallization with solvents matching polarity (e.g., ethyl acetate/hexane mixtures).

- Byproduct Analysis : Use GC-MS to identify impurities and refine reaction conditions, as outlined in CRDC’s guidelines for chemical engineering design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.